molecular formula C16H21F2NO3 B8432943 4-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8432943
M. Wt: 313.34 g/mol
InChI Key: BSKBAIKXWXHBKK-UHFFFAOYSA-N
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Description

4-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H21F2NO3 and its molecular weight is 313.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21F2NO3

Molecular Weight

313.34 g/mol

IUPAC Name

tert-butyl 4-(2,5-difluorophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-10-11(17)4-5-13(14)18/h4-5,10,12H,6-9H2,1-3H3

InChI Key

BSKBAIKXWXHBKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-difluorophenol (1.0 g, 0.0076 mole) in DMF (20 mL) was added cesium carbonate (12.4 g, 0.038 mole) followed by 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (2.1 g, 0.076 mole). The reaction mixture was heated at 80° C. overnight. The reaction mixture was then diluted with water and the product extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate, and concentrated. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (10% ethyl acetate in hexane) to afford 1.5 g (63.0%) of 4-(2,5-Difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. LCMS: 356.08 (M+1)+, 85%. 1H NMR (CDCl3): δ 7.0 (m, 1H), 6.6 (m, 1H), 6.5 (m, 1H), 4.5 (m, 1H), 3.7 (m, 2H), 3.4 (m, 4H), 2 (m, 2H), 1.9 (m, 2H). 1.5 (s, 9H). A solution of 4-(2,5-difluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (1.5 g, 0.0047 mole) in dioxane.HCl (2 mL) was stirred at ambient temperature for 1 hour. Ether was then added, and the resulting precipitate was isolated by filtration and dried to afford 0.65 g (65%) of 4-(2,5-difluoro-phenoxy)-piperidine hydrochloride. LCMS: 214.1 (M+1)+, 100%. 1H NMR (CDCl3): δ 9.2 (bs, 2H), 7.4 (m, 2H), 6.9 (m, 1H), 4.8 (m, 1H), 3.2 (m, 2), 3.0 (m, 2H), 2.2 (m, 2H), 1.9 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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